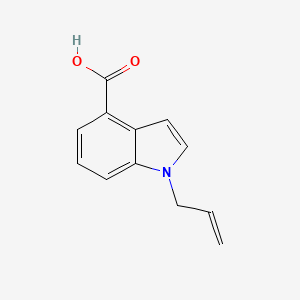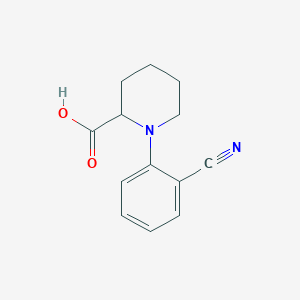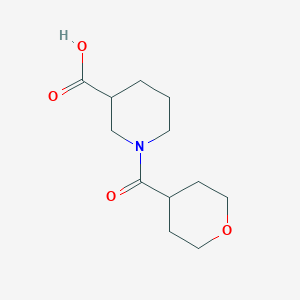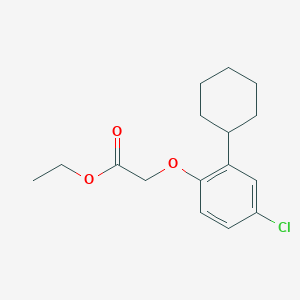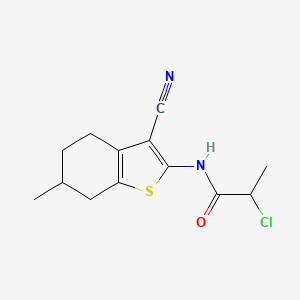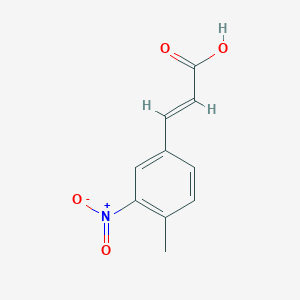
(2E)-3-(4-methyl-3-nitrophenyl)acrylic acid
Vue d'ensemble
Description
(2E)-3-(4-methyl-3-nitrophenyl)acrylic acid is an organic compound with the molecular formula C10H9NO4 It is characterized by the presence of a nitro group and a methyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-methyl-3-nitrophenyl)acrylic acid can be achieved through several methods. One common approach involves the condensation of 4-methyl-3-nitrobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include the use of a solvent such as ethanol and a base like sodium ethoxide. The reaction mixture is heated under reflux to facilitate the condensation and subsequent decarboxylation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-(4-methyl-3-nitrophenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions include amino derivatives, halogenated phenylacrylic acids, and other substituted phenylacrylic acids.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2E)-3-(4-methyl-3-nitrophenyl)acrylic acid is used as a building block for the synthesis of more complex organic molecules
Biology
In biological research, this compound is studied for its potential biological activities. Derivatives of this compound have been investigated for their antimicrobial and antioxidant properties.
Medicine
In medicine, the compound and its derivatives are explored for their potential therapeutic effects. Research is ongoing to evaluate their efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of polymers and materials with specific properties. It is also employed in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of (2E)-3-(4-methyl-3-nitrophenyl)acrylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of various biochemical pathways, including those involved in oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2E)-3-(4-chloro-3-nitrophenyl)acrylate: This compound has a similar structure but with a chlorine atom instead of a methyl group.
2-Methyl-3-(4-nitrophenyl)acrylic acid: This compound lacks the double bond present in (2E)-3-(4-methyl-3-nitrophenyl)acrylic acid.
Uniqueness
The presence of both a nitro group and a methyl group on the phenyl ring, along with the acrylic acid moiety, makes this compound unique. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, differentiating it from other similar compounds.
Propriétés
IUPAC Name |
(E)-3-(4-methyl-3-nitrophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-7-2-3-8(4-5-10(12)13)6-9(7)11(14)15/h2-6H,1H3,(H,12,13)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDPVHVBYYSHBM-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801224465 | |
| Record name | 2-Propenoic acid, 3-(4-methyl-3-nitrophenyl)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801224465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127791-55-3 | |
| Record name | 2-Propenoic acid, 3-(4-methyl-3-nitrophenyl)-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127791-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3-(4-methyl-3-nitrophenyl)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801224465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid](/img/structure/B1386137.png)

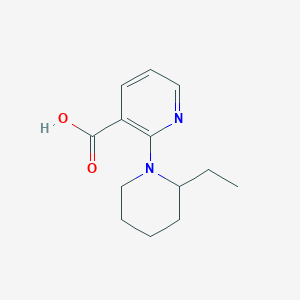
![4-[Methyl(propyl)amino]benzaldehyde](/img/structure/B1386143.png)
![6-[(2-Morpholin-4-ylethyl)thio]pyridin-3-amine](/img/structure/B1386144.png)
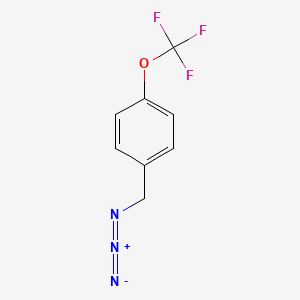
![Propyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B1386146.png)
